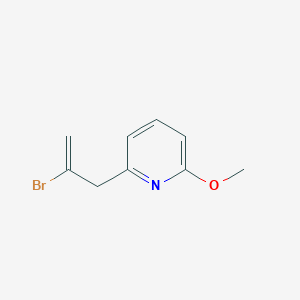

2-Bromo-3-(6-methoxy-2-pyridyl)-1-propene

Description

2-Bromo-3-(6-methoxy-2-pyridyl)-1-propene is a brominated propenyl derivative featuring a 6-methoxy-substituted pyridine ring. The compound’s structure combines a reactive allylic bromine atom with a pyridyl group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

2-(2-bromoprop-2-enyl)-6-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-7(10)6-8-4-3-5-9(11-8)12-2/h3-5H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMCQKGYESCJOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)CC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(6-methoxy-2-pyridyl)-1-propene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(6-methoxy-2-pyridyl)-1-propene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(6-methoxy-2-pyridyl)-1-propene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The propene chain can be oxidized to form corresponding epoxides or diols.

Reduction Reactions: The compound can be reduced to form corresponding alkanes or alkenes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

Substitution Reactions: Formation of substituted pyridyl-propenes.

Oxidation Reactions: Formation of epoxides or diols.

Reduction Reactions: Formation of alkanes or alkenes.

Scientific Research Applications

2-Bromo-3-(6-methoxy-2-pyridyl)-1-propene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(6-methoxy-2-pyridyl)-1-propene involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridyl-Substituted Propenes: Methoxy vs. Methyl Groups

Compounds such as 2-Bromo-3-(3-methyl-2-pyridyl)-1-propene and 2-Bromo-3-(6-methyl-2-pyridyl)-1-propene () share the same bromo-propenyl backbone but differ in pyridine substitution. Replacing methoxy with methyl groups reduces electron-donating effects, which may slow electrophilic aromatic substitution rates. Additionally, steric hindrance from methyl groups could alter coordination chemistry or catalytic activity compared to the methoxy variant.

| Compound Name | Molecular Formula | Substituents on Pyridine | Key Differences |

|---|---|---|---|

| 2-Bromo-3-(6-methoxy-2-pyridyl)-1-propene | C₉H₁₀BrNO | 6-methoxy | Electron-rich pyridine, higher polarity |

| 2-Bromo-3-(6-methyl-2-pyridyl)-1-propene | C₉H₁₀BrN | 6-methyl | Steric hindrance, lower polarity |

Phenyl-Substituted Propenes: Carboxyethyl vs. Pyridyl

2-Bromo-3-(4-carboethoxyphenyl)-1-propene () replaces the pyridyl group with a carboethoxy-substituted phenyl ring. This substitution shifts reactivity from heteroaromatic (pyridine) to purely aromatic (benzene) systems. The carboethoxy group introduces ester functionality, enabling nucleophilic acyl substitution, which is absent in the pyridyl analog. The molecular formula (C₁₂H₁₃BrO₂) also reflects increased hydrophobicity compared to the pyridyl variant (C₉H₁₀BrNO) .

Benzopyranone-Containing Analogs

The bromo-propenyl chain here is part of a larger conjugated system, reducing allylic bromine reactivity compared to the standalone pyridyl-propenyl compound.

Other Heterocyclic Analogs

4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine () uses a pyrimidine ring, which is more electron-deficient than pyridine. This difference could enhance electrophilic substitution rates at the bromine site but reduce stability in polar solvents compared to the pyridyl-propenyl compound.

Data Table: Structural and Functional Comparison

Biological Activity

2-Bromo-3-(6-methoxy-2-pyridyl)-1-propene is an organic compound notable for its unique structure, which includes a bromine atom, a propene chain, and a methoxy-substituted pyridine ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The structural formula of this compound can be represented as follows:

This compound's structure contributes significantly to its biological properties, particularly the presence of the bromine atom and the methoxy group, which enhance its reactivity and binding capabilities with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis or function, although detailed pathways are still under investigation.

Anticancer Properties

The compound has also been explored for its anticancer potential . Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, it has been shown to affect cell cycle regulation and promote programmed cell death in certain types of cancer cells.

The biological activity of this compound is thought to stem from its interaction with specific molecular targets within cells. The bromine atom is believed to enhance binding affinity to target proteins, while the methoxy group may facilitate interactions with nucleophiles or other reactive species within biological systems.

Case Study 1: Antimicrobial Activity

In a comparative study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 10 µg/mL for Staphylococcus aureus and 15 µg/mL for Escherichia coli, indicating its potential as a lead compound for further development in antimicrobial therapies .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, suggesting that this compound could be a candidate for further investigation as an anticancer agent .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Effectiveness (MIC/IC50) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Cell wall synthesis inhibition |

| Escherichia coli | 15 µg/mL | Cell wall synthesis inhibition | |

| Anticancer | Breast cancer cell lines | IC50 ~ 25 µM | Induction of apoptosis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.